Cas no 915203-84-8 (5-Acetyl-(4-methoxy phenoxy)pyridine)

5-Acetyl-(4-methoxy phenoxy)pyridine 化学的及び物理的性質
名前と識別子
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- 5-Acetyl-(4-methoxy phenoxy)pyridine
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- MDL: MFCD25744739
- インチ: 1S/C14H13NO3/c1-10(16)11-3-8-14(15-9-11)18-13-6-4-12(17-2)5-7-13/h3-9H,1-2H3
- InChIKey: PSQJFDSGYVOTBS-UHFFFAOYSA-N
- ほほえんだ: C(=O)(C1=CC=C(OC2=CC=C(OC)C=C2)N=C1)C
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
5-Acetyl-(4-methoxy phenoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D774012-250mg |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 95% | 250mg |
$160 | 2024-06-06 | |
A2B Chem LLC | AX08542-500mg |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 95% | 500mg |
$160.00 | 2024-05-20 | |
1PlusChem | 1P01DHWE-250mg |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 95% | 250mg |
$106.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130580-1g |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 95% | 1g |
¥2273.00 | 2024-04-25 | |
A2B Chem LLC | AX08542-10mg |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 10mg |
$135.00 | 2024-07-18 | ||
1PlusChem | 1P01DHWE-1g |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 95% | 1g |
$193.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1130580-250mg |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 95% | 250mg |
¥887.00 | 2024-04-25 | |
eNovation Chemicals LLC | D774012-500mg |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 95% | 500mg |
$175 | 2024-06-06 | |
eNovation Chemicals LLC | D774012-100mg |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 95% | 100mg |
$110 | 2024-06-06 | |
A2B Chem LLC | AX08542-2mg |
5-Acetyl-(4-methoxy phenoxy)pyridine |
915203-84-8 | 2mg |
$86.00 | 2024-07-18 |
5-Acetyl-(4-methoxy phenoxy)pyridine 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Andrew S. Clark,Adriana San-Miguel Lab Chip, 2021,21, 3762-3774
5-Acetyl-(4-methoxy phenoxy)pyridineに関する追加情報
Introduction to 5-Acetyl-(4-methoxy phenoxy)pyridine (CAS No. 915203-84-8)
5-Acetyl-(4-methoxy phenoxy)pyridine, identified by the Chemical Abstracts Service Number (CAS No.) 915203-84-8, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic organic molecule has garnered attention due to its structural versatility and potential applications in medicinal chemistry. The compound features a pyridine core substituted with an acetyl group and a 4-methoxy phenoxy moiety, which together contribute to its unique chemical properties and biological activities.
The structural framework of 5-Acetyl-(4-methoxy phenoxy)pyridine positions it as a valuable scaffold for the development of novel therapeutic agents. The presence of the pyridine ring imparts a certain electronic and steric environment that can interact favorably with biological targets, while the acetyl and methoxy phenoxy groups introduce functional diversity. Such structural attributes are often exploited in the design of molecules with enhanced pharmacological profiles.
In recent years, there has been a growing interest in pyridine derivatives as pharmacophores due to their broad spectrum of biological activities. Pyridine-based compounds have been extensively studied for their roles in modulating various cellular processes, including enzyme inhibition, receptor binding, and signal transduction pathways. The specific substitution pattern in 5-Acetyl-(4-methoxy phenoxy)pyridine makes it a promising candidate for further investigation in these areas.
One of the most compelling aspects of 5-Acetyl-(4-methoxy phenoxy)pyridine is its potential as a lead compound for drug development. The acetyl group can serve as a site for further derivatization, allowing chemists to fine-tune the molecule's properties for optimal biological activity. Similarly, the methoxy phenoxy moiety can enhance solubility and metabolic stability, critical factors in drug design. These features make 5-Acetyl-(4-methoxy phenoxy)pyridine an attractive starting point for synthesizing novel therapeutics.
Recent advancements in computational chemistry and high-throughput screening have accelerated the process of identifying promising drug candidates like 5-Acetyl-(4-methoxy phenoxy)pyridine. These methodologies enable researchers to rapidly assess the binding affinity and selectivity of compounds against biological targets, thereby streamlining the drug discovery pipeline. The integration of machine learning algorithms has further enhanced the ability to predict the pharmacological properties of molecules, making compounds like 5-Acetyl-(4-methoxy phenoxy)pyridine more accessible for therapeutic development.
The 4-methoxy phenoxy group in 5-Acetyl-(4-methoxy phenoxy)pyridine is particularly noteworthy for its role in modulating molecular interactions. Phenolic ethers are known for their ability to engage in hydrogen bonding and hydrophobic interactions, which are crucial for target binding. The methoxy substituent enhances these interactions by increasing the electron density on the oxygen atoms, thereby improving solubility and bioavailability. This feature makes 5-Acetyl-(4-methoxy phenoxy)pyridine a versatile building block for designing molecules with improved pharmacokinetic profiles.
Moreover, the acetyl group in 5-Acetyl-(4-methoxy phenoxy)pyridine provides an additional site for chemical modification. Acetylation is a common post-translational modification in biology and has been exploited in drug design to enhance receptor affinity or alter metabolic pathways. In medicinal chemistry, acetylated compounds often exhibit enhanced bioactivity due to improved binding kinetics or altered enzyme interactions. This underscores the potential of 5-Acetyl-(4-methoxy phenoxy)pyridine as a scaffold for developing novel therapeutic agents.
Current research efforts are focused on exploring the biological activities of 5-Acetyl-(4-methoxy phenoxy)pyridine and its derivatives. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes and receptors relevant to inflammation, cancer, and neurodegenerative diseases. These findings align with the broader trend toward developing small molecule inhibitors as treatments for complex diseases. The unique structural features of 5-Acetyl-(4-methoxy phenoxy)pyridine make it a promising candidate for further exploration in these therapeutic areas.
The synthesis of 5-Acetyl-(4-methoxy phenoxy)pyridine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as transition metal-catalyzed cross-coupling reactions and flow chemistry, have been employed to improve efficiency and scalability. These methodologies not only enhance production but also allow for greater flexibility in modifying the molecular structure of 5-Acetyl-(4-methoxy phenoxy)pyridine, enabling researchers to tailor its properties for specific applications.
In conclusion, 5-Acetyl-(4-methoxy phenoxy)pyridine (CAS No. 915203-84-8) represents a significant advancement in pharmaceutical chemistry due to its structural complexity and potential biological activities. Its unique combination of functional groups makes it an excellent candidate for further investigation as a lead compound in drug development. As research continues to uncover new therapeutic applications, compounds like 5-Acetyl-(4-methoxy phenoxy)pyridine are poised to play a crucial role in addressing some of today's most pressing medical challenges.
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